1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine 1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17501612
InChI: InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3
SMILES:
Molecular Formula: C10H12FNO
Molecular Weight: 181.21 g/mol

1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine

CAS No.:

Cat. No.: VC17501612

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-5-methoxyphenyl)prop-2-EN-1-amine -

Specification

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
IUPAC Name 1-(2-fluoro-5-methoxyphenyl)prop-2-en-1-amine
Standard InChI InChI=1S/C10H12FNO/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h3-6,10H,1,12H2,2H3
Standard InChI Key SCYUSNMFXVWIOQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)F)C(C=C)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring substituted with a fluorine atom at the 2-position and a methoxy group at the 5-position. The prop-2-en-1-amine moiety is bonded to the phenyl ring, introducing an unsaturated carbon-carbon double bond (C=C) within the amine side chain . This configuration confers rigidity to the molecule, potentially influencing its binding affinity to biological targets.

Physicochemical Characteristics

Key properties include a molecular weight of 181.21 g/mol and a molecular formula of C10H12FNO\text{C}_{10}\text{H}_{12}\text{FNO} . Data on physical properties such as melting point, boiling point, and density are currently unavailable in published literature. Computational analyses predict a moderate LogP value, suggesting balanced lipophilicity for membrane permeability . The topological polar surface area (TPSA) is estimated at 35.3 Ų, indicative of moderate hydrogen-bonding potential .

PropertyValue
Molecular FormulaC10H12FNO\text{C}_{10}\text{H}_{12}\text{FNO}
Molecular Weight181.21 g/mol
CAS Number1270575-01-3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bond Count2

Synthesis and Purification

Synthetic Routes

The primary synthesis involves a condensation reaction between 2-fluoro-5-methoxybenzaldehyde and a primary amine under basic conditions. Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) facilitates the reaction. Elevated temperatures (80–100°C) are employed to drive the reaction to completion, yielding the target compound after 12–24 hours.

Purification Techniques

Crude product purification typically utilizes flash column chromatography with gradients of ethyl acetate and hexane. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity.

Chemical Reactivity

Electrophilic Substitution

The electron-rich phenyl ring, activated by the methoxy group, undergoes electrophilic substitution reactions. The fluorine atom’s strong electron-withdrawing effect directs incoming electrophiles to the para position relative to itself, enabling regioselective functionalization.

Amine Reactivity

The primary amine group participates in nucleophilic reactions, including acylation and alkylation. For instance, reaction with acetic anhydride yields the corresponding acetamide derivative, a common strategy to modulate bioavailability.

Double Bond Reactivity

The prop-2-en-1-amine moiety’s double bond is susceptible to addition reactions. Hydrogenation using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 atmosphere produces the saturated analog, which is useful for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Enzyme Interactions

Preliminary studies suggest inhibitory activity against monoamine oxidase (MAO) enzymes, which are implicated in neurotransmitter metabolism. The fluorine atom’s electronegativity may enhance binding to MAO’s flavin adenine dinucleotide (FAD) cofactor, though kinetic data remain unpublished.

Receptor Binding

The compound’s structural similarity to psychoactive phenethylamines hints at potential interactions with serotonin (5-HT) and dopamine receptors . Molecular docking simulations predict moderate affinity for the 5-HT2A_{2A} receptor, a target for antipsychotic drugs .

Applications in Research

Medicinal Chemistry

Researchers explore this compound as a scaffold for developing central nervous system (CNS) agents. Modifications to the amine group or phenyl substituents aim to optimize pharmacokinetic profiles and reduce off-target effects .

Chemical Biology

As a fluorescent probe precursor, the amine group can be conjugated to imaging tags. The methoxy group’s electron-donating properties enhance fluorescence quantum yield in derived probes.

Future Perspectives

Mechanistic Studies

Elucidating the compound’s interaction with MAO and 5-HT receptors requires enzymatic assays and radioligand binding studies. Comparative analyses with analogs like (1S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine could reveal stereochemical influences .

Synthetic Optimization

Developing catalytic asymmetric synthesis routes would enable access to enantiomerically pure forms, critical for probing chiral recognition in biological systems .

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